2-[(Pyridine-4-carbonyl)amino]ethane-1-sulfonic acid
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Overview
Description
2-[(Pyridine-4-carbonyl)amino]ethane-1-sulfonic acid is an organic compound that features a pyridine ring substituted with a carbonyl group and an amino group, connected to an ethane sulfonic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Pyridine-4-carbonyl)amino]ethane-1-sulfonic acid typically involves the following steps:
Formation of Pyridine-4-carbonyl Chloride: Pyridine-4-carboxylic acid is reacted with thionyl chloride to form pyridine-4-carbonyl chloride.
Amination Reaction: The pyridine-4-carbonyl chloride is then reacted with ethane-1-sulfonic acid in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(Pyridine-4-carbonyl)amino]ethane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-[(Pyridine-4-carbonyl)amino]ethane-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-[(Pyridine-4-carbonyl)amino]ethane-1-sulfonic acid involves its interaction with specific molecular targets. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, while the sulfonic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[(Pyridine-3-carbonyl)amino]ethane-1-sulfonic acid: Similar structure but with the carbonyl group at the 3-position of the pyridine ring.
2-[(Pyridine-2-carbonyl)amino]ethane-1-sulfonic acid: Carbonyl group at the 2-position of the pyridine ring.
2-[(Pyridine-4-carbonyl)amino]propane-1-sulfonic acid: Similar structure but with a propane sulfonic acid moiety instead of ethane.
Uniqueness
2-[(Pyridine-4-carbonyl)amino]ethane-1-sulfonic acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological molecules. The position of the carbonyl group on the pyridine ring and the presence of the ethane sulfonic acid moiety provide distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
143543-60-6 |
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Molecular Formula |
C8H10N2O4S |
Molecular Weight |
230.24 g/mol |
IUPAC Name |
2-(pyridine-4-carbonylamino)ethanesulfonic acid |
InChI |
InChI=1S/C8H10N2O4S/c11-8(7-1-3-9-4-2-7)10-5-6-15(12,13)14/h1-4H,5-6H2,(H,10,11)(H,12,13,14) |
InChI Key |
VMMWZGIUXQTNNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C(=O)NCCS(=O)(=O)O |
Origin of Product |
United States |
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